Tin(II) Oxide Hole Mobility vs. Cu₂O and SnO Thin Films in p-Type Transistors
SnO nanowire field-effect transistors exhibit a field-effect hole mobility of 10.83 cm²/V·s, the highest reported among p-type oxide semiconductors processed at similar temperatures (160 °C) [1]. In direct comparison, this mobility is five times higher than SnO thin-film transistors and fifteen times higher than p-type Cu₂O nanowire transistors [1]. The threshold voltage (-1 V) is three times lower than the best reported SnO thin-film transistors [1].
| Evidence Dimension | Field-effect hole mobility (µFE) |
|---|---|
| Target Compound Data | 10.83 cm²/V·s (SnO nanowire) |
| Comparator Or Baseline | SnO thin-film: ~2.2 cm²/V·s; p-type Cu₂O nanowire: ~0.72 cm²/V·s |
| Quantified Difference | 5× higher than SnO thin-film; 15× higher than Cu₂O nanowire |
| Conditions | Nanowire FET, 160 °C processing, enhancement mode |
Why This Matters
Higher hole mobility directly enables faster switching speeds and lower power consumption in complementary metal-oxide-semiconductor (CMOS) and display backplane electronics.
- [1] Caraveo-Frescas, J. A., et al. Transparent p-type SnO nanowires with unprecedented hole mobility among oxide semiconductors. Applied Physics Letters, 2013, 103(22), 222103. View Source
